N-propyl-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-propyl-2H-chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-2-7-14-13(15)11-8-10-5-3-4-6-12(10)16-9-11/h3-6,8H,2,7,9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTZFKWVVAAPKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=CC=CC=C2OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Coumarin Carboxamide Family
N-Propyl-2H-chromene-3-carboxamide belongs to a broader class of coumarin carboxamides. Key structural analogues include:
- 2-Oxo-N-(propylcarbamothioyl)-2H-chromene-3-carboxamide (e2) : Features a thiourea (-NH-C(=S)-N-) linkage and a 2-oxo group on the chromene ring, distinguishing it from the target compound’s direct amide bond and unmodified 2H-chromene system .
- N-(3-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-oxo-2H-chromene-3-carboxamide: Incorporates a pyridazinone ring and a 4-chlorophenyl group, significantly increasing molecular complexity and weight (435.9 g/mol) compared to the simpler N-propyl derivative .
Substituent Effects on Physicochemical Properties
Substituents on the carboxamide nitrogen and chromene backbone critically influence properties such as solubility, melting point, and reactivity:
- N-Alkyl vs. N-Aryl Groups: The N-propyl group in the target compound likely enhances lipophilicity compared to smaller alkyl (e.g., methyl in e1) or bulkier groups (e.g., cyclohexyl in e5).
- Chromene Modifications : The absence of a 2-oxo group in this compound may reduce electron-withdrawing effects, altering reactivity in further synthetic modifications compared to 2-oxo derivatives .
Data Table: Key Features of Comparable Compounds
*Calculated based on structural analogy.
Preparation Methods
Formation of 2-Oxo-2H-Chromene-3-Carbonyl Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux conditions. For example, 2-oxo-2H-chromene-3-carboxylic acid reacts with SOCl₂ (5 equiv) at 80°C for 4 hours to yield the corresponding acid chloride. This intermediate is highly reactive and avoids the need for coupling agents.
Amidation with Propylamine
The acid chloride is then reacted with propylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (TEA) is often added to neutralize HCl byproducts. For instance, 2-oxo-2H-chromene-3-carbonyl chloride (1 mmol) and propylamine (1.2 mmol) in DCM with TEA (3 equiv) at room temperature for 12 hours yield N-propyl-2H-chromene-3-carboxamide. Purification via silica gel chromatography (ethyl acetate/hexane) affords the product in 70–85% yield.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 25°C (room temperature) | |
| Yield | 70–85% | |
| Purification Method | Silica gel chromatography |
Direct Coupling Using Carbodiimide Reagents
An alternative approach employs coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) as a catalyst.
Reaction Mechanism
The carboxylic acid reacts with DCC to form an active O-acylisourea intermediate, which subsequently reacts with propylamine to form the amide bond. DMAP accelerates the reaction by acting as a nucleophilic catalyst.
Optimized Protocol
A mixture of 2-oxo-2H-chromene-3-carboxylic acid (1.27 mmol), propylamine (1.27 mmol), DCC (1.2 equiv), and DMAP (0.1 equiv) in dry DCM is stirred at room temperature for 24 hours. The crude product is extracted with DCM, washed with brine, and recrystallized from ethanol to achieve 75–90% yield.
Key Data:
Comparative Analysis of Methodologies
Efficiency and Practicality
Purity and Characterization
Both methods produce high-purity compounds validated by:
-
FT-IR : Strong absorptions at 1680–1700 cm⁻¹ (C=O stretch of amide) and 1650 cm⁻¹ (chromene carbonyl).
-
¹H NMR : Distinct signals at δ 8.72 (s, 1H, amide NH), δ 7.60 (d, J = 8.8 Hz, chromene H), and δ 1.02 (t, J = 7.4 Hz, propyl CH₃).
Scalability and Industrial Relevance
The DCC/DMAP method is preferred for large-scale synthesis due to streamlined purification (simple filtration vs. column chromatography). However, the acid chloride route remains advantageous in academic settings for its rapid kinetics .
Q & A
Basic: What are the recommended synthetic routes for N-propyl-2H-chromene-3-carboxamide, and how is purity validated?
Methodological Answer:
The synthesis typically involves coupling chromene-3-carboxylic acid derivatives with propylamine under activating agents like EDCI/HOBt. For example:
- Step 1: React 2H-chromene-3-carboxylic acid with thionyl chloride to form the acid chloride.
- Step 2: Add N-propylamine in anhydrous dichloromethane with triethylamine as a base.
- Purity Validation:
- HPLC (High Performance Liquid Chromatography): Monitor reaction progress and final purity (≥95% threshold) .
- NMR Spectroscopy: Confirm structural integrity via characteristic peaks (e.g., chromene ring protons at δ 6.8–7.5 ppm, propyl chain protons at δ 1.0–1.6 ppm) .
Advanced: How can reaction yields be optimized for this compound amid competing side reactions?
Methodological Answer:
Key factors include:
- Catalyst Selection: Lewis acids (e.g., ZnCl₂) improve regioselectivity in chromene ring formation .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature Control: Maintain 0–5°C during coupling to suppress hydrolysis of the carboxamide group .
Data Contradiction Note: Some studies report higher yields with microwave-assisted synthesis (80% vs. 65% conventional heating), but reproducibility depends on precise power calibration .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- FT-IR: Confirm amide C=O stretch (~1650 cm⁻¹) and chromene C-O-C asymmetric stretch (~1250 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ at m/z 246.1234 (theoretical for C₁₃H₁₅NO₂) .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding patterns (if single crystals are obtainable) .
Advanced: How do substituents on the chromene ring influence the compound’s biological activity?
Methodological Answer:
Comparative studies on analogs (e.g., N-benzyl or N-cyclohexyl derivatives) reveal:
- Electron-Withdrawing Groups (e.g., -NO₂): Enhance antimicrobial activity but reduce solubility .
- Hydrophobic Chains (e.g., propyl): Improve blood-brain barrier penetration in neuroactivity assays .
Data Table:
| Substituent | LogP | IC₅₀ (Antimicrobial, μM) |
|---|---|---|
| -H | 2.1 | 120 ± 15 |
| -NO₂ | 1.8 | 45 ± 8 |
| -OCH₃ | 2.4 | 90 ± 12 |
| Data aggregated from structurally related chromene-carboxamides . |
Basic: What are the solubility and stability profiles of this compound?
Methodological Answer:
- Solubility:
- Stability:
- Degrades by 20% in aqueous buffer (pH 7.4) after 24 hours at 25°C; store at -20°C under argon .
Advanced: How can computational modeling guide the design of this compound derivatives?
Methodological Answer:
- Docking Studies: Predict binding affinity to targets like COX-2 or β-amyloid using AutoDock Vina .
- ADMET Prediction: Tools like SwissADME estimate bioavailability (e.g., topological polar surface area <90 Ų for oral absorption) .
Case Study: A methyl-substituted analog showed 30% higher predicted blood-brain barrier permeability vs. the parent compound .
Basic: What in vitro assays are suitable for preliminary biological screening?
Methodological Answer:
- Antioxidant Activity: DPPH radical scavenging assay (IC₅₀ values <100 μM considered active) .
- Cytotoxicity: MTT assay against HEK-293 or HeLa cells (CC₅₀ >50 μM for non-toxic profiles) .
Advanced: How to resolve contradictions in reported biological data for chromene-carboxamides?
Methodological Answer:
Discrepancies often arise from:
- Assay Conditions: Varying serum concentrations in cell cultures alter compound bioavailability .
- Isomerism: cis vs. trans chromene conformers may exhibit divergent activities (validate by NOESY NMR) .
Mitigation Strategy: Standardize protocols using reference compounds (e.g., quercetin for antioxidant assays) .
Basic: What chromatographic methods are recommended for separating this compound from by-products?
Methodological Answer:
- Normal-Phase HPLC: Use silica column with hexane:ethyl acetate (7:3) for baseline separation .
- Reverse-Phase HPLC: C18 column with water:acetonitrile gradient (40–90% over 20 min) .
Advanced: What mechanistic insights explain the compound’s enzyme inhibition?
Methodological Answer:
- Kinetic Studies: Lineweaver-Burk plots for acetylcholinesterase inhibition show mixed-type inhibition (Ki = 8.2 μM) .
- Fluorescence Quenching: Stern-Volmer analysis confirms static quenching via binding to tryptophan residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
